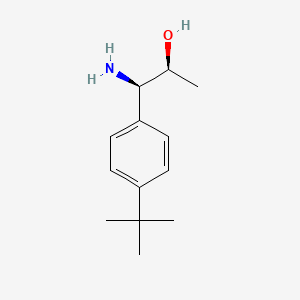

(1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL

Description

(1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL is a chiral amino alcohol featuring a 4-tert-butylphenyl substituent and a hydroxyl group at the second carbon of the propanol backbone. Its stereochemistry (1R,2S) is critical for its biological and chemical properties, particularly in pharmaceutical applications, where enantiomeric purity often dictates efficacy .

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(4-tert-butylphenyl)propan-2-ol |

InChI |

InChI=1S/C13H21NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12-/m0/s1 |

InChI Key |

CNPLPEJYKJAOLH-CABZTGNLSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)C(C)(C)C)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)C(C)(C)C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a chiral amino alcohol.

Reaction Conditions: The key steps involve reductive amination and stereoselective reduction. Common reagents include sodium borohydride (NaBH4) and chiral catalysts to ensure the desired stereochemistry.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Chiral Synthesis

The compound is utilized as a chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry allows for the production of enantiomerically pure compounds, which are crucial for drug efficacy and safety. For instance, it has been employed in the synthesis of β-amino acids and other bioactive molecules.

2. Antidepressant Research

Research indicates that (1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL exhibits potential antidepressant properties. A study demonstrated its ability to modulate neurotransmitter levels, suggesting its role in developing new antidepressant therapies .

Environmental Applications

3. Adsorption Studies

The compound has been investigated for its potential in environmental applications, specifically in wastewater treatment. Functionalized adsorbents incorporating this amino alcohol have shown enhanced adsorption capacities for pollutants such as tetracycline. The study highlighted that modifying activated carbon with this compound significantly improved its efficiency in removing contaminants from water .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis of β-Amino Acids

A notable study involved using this compound as a precursor for synthesizing β-amino acids. The researchers reported high yields and enantiomeric purity, demonstrating the compound's utility in pharmaceutical synthesis .

Case Study 2: Wastewater Treatment

In another investigation, researchers explored the use of this amino alcohol in modifying activated carbon for tetracycline removal from wastewater. The results indicated that the modified adsorbent achieved over 90% removal efficiency under optimal conditions, showcasing its potential application in environmental remediation .

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Stereochemical Isomers

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7)

- Structural Differences : The tert-butyl group is at the 3-position of the phenyl ring instead of the 4-position.

- Molecular Formula: C₁₃H₂₁NO (identical to the target compound).

- Synthesis : Positional isomer synthesis follows protocols similar to those for 4-substituted analogs, emphasizing regioselective boronic acid coupling .

(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol Hydrochloride (CAS not specified)

- Substituent : 3-methoxy group (electron-donating) vs. 4-tert-butyl (sterically bulky, electron-neutral).

- Synthesis: Achieved via a one-step, three-component coupling of 3-methoxyphenyl boronic acid, (5S)-2,2,5-trimethyl-1,3-dioxolan-4-ol, and amino diphenyl methane .

Substituted Phenyl Derivatives

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6)

- Substituent : 4-(trifluoromethylthio)phenyl group (electron-withdrawing, bulky).

- Molecular Formula: C₁₀H₁₂F₃NOS (lower molecular weight due to fewer carbons).

- Impact : The trifluoromethylthio group enhances lipophilicity and metabolic stability, making it advantageous in drug design .

(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1)

- Substituents : 2-chloro and 4-trifluoromethyl groups (strong electron-withdrawing effects).

- Molecular Formula: C₁₀H₁₁ClF₃NO.

Regulatory Considerations

Research Findings and Implications

- Stereochemistry : Enantiomers like (1R,2S) vs. (1S,2R) exhibit distinct pharmacological profiles. For example, (1R,2S)-configured compounds often show higher TNF-α inhibition efficacy compared to their enantiomers .

- Substituent Effects :

- Electron-donating groups (e.g., methoxy) enhance solubility but may reduce metabolic stability.

- Bulky groups (e.g., tert-butyl) improve target binding through steric effects but may limit bioavailability.

- Electron-withdrawing groups (e.g., trifluoromethyl) increase reactivity and binding affinity to hydrophobic pockets .

Biological Activity

(1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL , with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol, is a chiral amino alcohol notable for its specific stereochemistry. This compound features a hydroxyl group and an amino group attached to a propan-2-ol backbone, along with a tert-butylphenyl substituent at the first carbon. Its unique configuration influences its biological activity and interactions with various biological targets.

Biological Activity

The biological activity of this compound is primarily determined by its interactions with specific enzymes and receptors. Research indicates that the compound may exhibit potential therapeutic effects due to its selective binding capabilities, which can influence metabolic pathways and therapeutic outcomes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that:

- Enzyme Interaction : The compound may interact with various enzymes, affecting their activity and influencing biochemical pathways.

- Receptor Binding : Its stereochemistry allows for selective binding to certain receptors, potentially leading to varied pharmacological effects compared to other stereoisomers.

Comparative Biological Activity

The following table summarizes key structural analogs of this compound and their biological activities:

| Compound Name | Stereochemistry | Key Features |

|---|---|---|

| This compound | (1R,2S) | Selective binding; potential therapeutic applications |

| (1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL | (1S,2S) | Different reactivity; varied pharmacological effects |

| (1S,2R)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL | (1S,2R) | Distinct properties; potential for different applications |

| (1R,2R)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL | (1R,2R) | Enantiomer differing in biological activity |

Therapeutic Potential

Research has indicated that this compound may have applications in various therapeutic areas. For instance:

- Antidepressant Activity : A study explored the compound's potential as an antidepressant by examining its effects on serotonin receptors. Results showed promising binding affinities that warrant further investigation.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving common reagents such as lithium aluminum hydride for reduction and thionyl chloride for substitution reactions. Its applications extend to pharmaceuticals and organic synthesis.

Future Research Directions

Ongoing research aims to elucidate the interactions of this compound with biological targets. Specific areas of interest include:

- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Understanding the detailed mechanisms through which this compound affects cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.